Ethenyl 9H-carbazole-9-carboxylate

Description

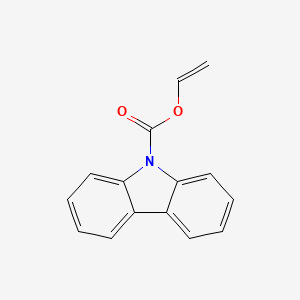

Ethenyl 9H-carbazole-9-carboxylate is a carbazole derivative featuring a vinyl (ethenyl) ester substituent at the nitrogen atom of the carbazole core. Carbazoles are heterocyclic aromatic compounds with a 9H-carbazole backbone, widely studied for their photophysical properties, electronic applications, and utility in organic synthesis . The ethenyl carboxylate group in this compound introduces unique reactivity and electronic characteristics, distinguishing it from other carbazole derivatives.

Properties

CAS No. |

104911-58-2 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethenyl carbazole-9-carboxylate |

InChI |

InChI=1S/C15H11NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h2-10H,1H2 |

InChI Key |

UXIUBWNRMWAZHN-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-carboxylic acid vinyl ester typically involves the esterification of 9H-Carbazole-9-carboxylic acid with vinyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of 9H-Carbazole-9-carboxylic acid vinyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-9-carboxylic acid vinyl ester can undergo various chemical reactions, including:

Oxidation: The vinyl ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 9H-Carbazole-9-carboxylic acid.

Reduction: 9H-Carbazole-9-carboxylic acid alcohol.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

9H-Carbazole-9-carboxylic acid vinyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-carboxylic acid vinyl ester is largely dependent on its chemical structure. The vinyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then interact with various molecular targets. The carbazole moiety is known for its ability to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Key Observations :

- Electronic Effects : The ethenyl carboxylate group enhances polarity and π-conjugation compared to alkyl (e.g., propyl) or aryl (e.g., phenyl) substituents. This could improve solubility in polar solvents and tune emission properties for optoelectronic applications.

- Reactivity : The ester group in this compound may undergo hydrolysis or transesterification, unlike inert alkyl/aryl substituents .

- Photophysics : 9-Benzyl derivatives exhibit strong fluorescence with quantum yields >0.6, suggesting that the ethenyl analog could display similar or enhanced emission if conjugation is extended .

Challenges :

Photophysical and Electronic Properties

- Fluorescence : 9-Benzyl derivatives emit in the blue region (λem ≈ 420 nm), while phenyl-substituted carbazoles show redshifted emission due to extended conjugation . Ethenyl carboxylate’s electron-withdrawing ester group may further redshift emission.

- Electrochemical Stability: Alkyl-substituted carbazoles (e.g., 9-propyl) exhibit lower oxidation potentials compared to aryl derivatives, suggesting that ethenyl carboxylate may display intermediate redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.